Indothiazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indothiazinone typically involves the direct 3-acylation of indole in the presence of a Lewis acid. One common method includes the reaction of indole with thiazole-3-carbonyl chloride in the presence of diethylaluminium chloride in dichloromethane at 0°C . This method ensures high regioselectivity and yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Indothiazinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Indothiazinone has been identified as a potential antiplatelet agent, making it a promising candidate for cardiovascular disease treatment. It inhibits the binding of fibrinogen to integrin αIIbβ3, thereby preventing platelet aggregation . Additionally, this compound and its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .
Mechanism of Action
The mechanism of action of indothiazinone involves its interaction with integrin αIIbβ3, a receptor crucial for platelet aggregation. By inhibiting the talin-induced activation of integrin αIIbβ3, this compound effectively prevents platelet aggregation. This mechanism is supported by surface plasmon resonance and molecular dynamics studies .
Comparison with Similar Compounds
Thiazolidine Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indiacens A and B: These are prenyl indoles with similar structural features and biological activities.
Uniqueness: Indothiazinone stands out due to its dual presence of indole and thiazole moieties, which confer unique chemical reactivity and biological activity. Its potential as an antiplatelet agent further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H8N2OS |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
1H-indol-3-yl(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |
InChI Key |
DFYPIVYFSGGXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.